molecular formula C7H4BrN3O2 B1525236 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190309-83-1

3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1525236
CAS RN: 1190309-83-1
M. Wt: 242.03 g/mol
InChI Key: SWFSTNNKVGMXMO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and other related properties. For “3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine”, it is a solid .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives, including 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, have been found to have potent activities against FGFR1, 2, and 3 . These compounds can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

Cancer Therapy

The abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . 1H-pyrrolo[2,3-b]pyridine derivatives are being developed as a class of FGFR-targeting compounds with development prospects .

Synthesis of Cdc7 Kinase Inhibitors

5-Nitro-1H-pyrrolo[2,3-b]pyridine, a compound closely related to 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, is used in the synthesis of Cdc7 kinase inhibitors . These inhibitors are being explored as a novel cancer therapy .

Synthesis of 4-Anilinoquinazolines

5-Nitro-1H-pyrrolo[2,3-b]pyridine is also an intermediate in the synthesis of 4-anilinoquinazolines . These compounds are potential anticancer agents .

5. Synthesis of Azaindole Based Protein Kinase Inhibitors 5-Bromo-1H-pyrrolo[2,3-b]pyridine, another compound closely related to 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine, is used for the synthesis of azaindole based protein kinase inhibitors .

Antiproliferative Activity Against Hep3B Cells

1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells .

Safety and Hazards

Based on the available information, “3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine” may pose certain hazards. For example, it has been classified as Acute Tox. 4 Oral .

properties

IUPAC Name

3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-3-10-7-5(6)1-4(2-9-7)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFSTNNKVGMXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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